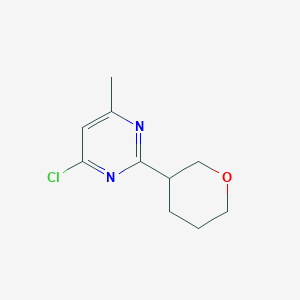
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine is a pyrimidine derivative that has recently gained attention in several fields of scientific research, including organic chemistry, pharmacology, and material science. This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and an oxan-3-yl group attached to a pyrimidine ring.
Métodos De Preparación
The synthesis of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with oxan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxan-3-yl group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Pharmacology: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Material Science: It is used in the development of new materials with unique properties.
Biology and Medicine: The compound is being studied for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in pharmacological applications, the compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparación Con Compuestos Similares
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities and selectivity for 5-HT1A receptors.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-5-9(11)13-10(12-7)8-3-2-4-14-6-8/h5,8H,2-4,6H2,1H3 |
Clave InChI |
MGYKBBLANQYASV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2CCCOC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


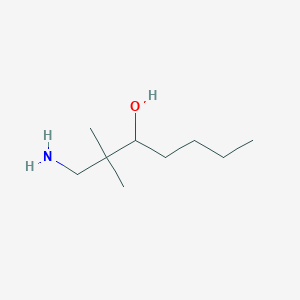
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
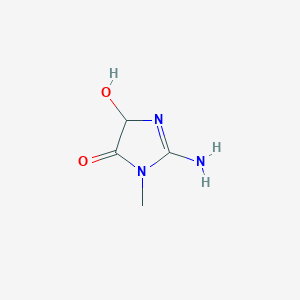


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
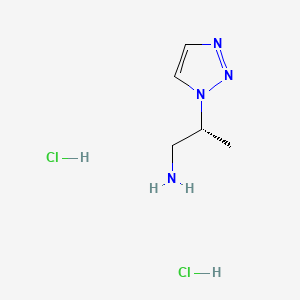
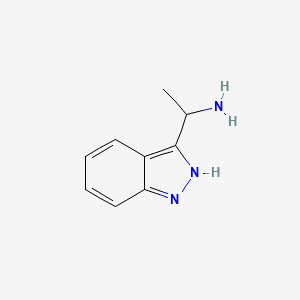
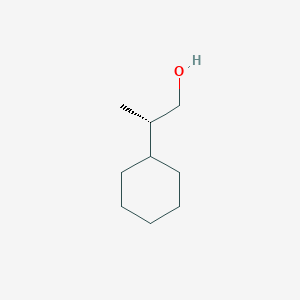
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
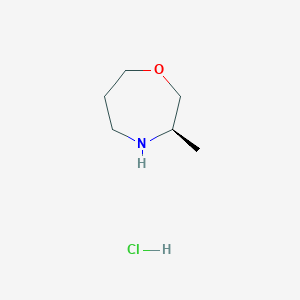
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)

